![molecular formula C27H21NO4 B394365 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid CAS No. 5680-82-0](/img/structure/B394365.png)
4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique structure It is characterized by a pentacyclic framework fused with a benzoic acid moiety
Preparation Methods
The synthesis of 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the benzoic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the conversion of ketones to alcohols .
Scientific Research Applications
4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid stands out due to its unique pentacyclic structure fused with a benzoic acid moiety. Similar compounds include 2-Chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid and ethyl 4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate . These compounds share a similar core structure but differ in their functional groups, which can influence their chemical properties and applications.
Properties
CAS No. |
5680-82-0 |
|---|---|
Molecular Formula |
C27H21NO4 |
Molecular Weight |
423.5g/mol |
IUPAC Name |
4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid |
InChI |
InChI=1S/C27H21NO4/c1-26-17-7-3-5-9-19(17)27(2,20-10-6-4-8-18(20)26)22-21(26)23(29)28(24(22)30)16-13-11-15(12-14-16)25(31)32/h3-14,21-22H,1-2H3,(H,31,32) |
InChI Key |
BRUIHGLXIKKXJN-UHFFFAOYSA-N |
SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C(C5=CC=CC=C51)(C6=CC=CC=C26)C |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C(C5=CC=CC=C51)(C6=CC=CC=C26)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B394283.png)
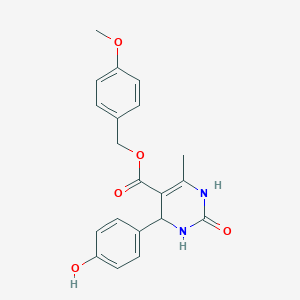

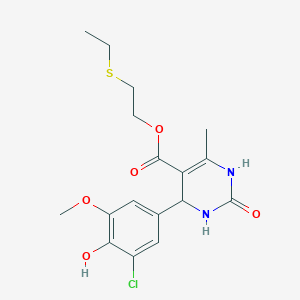
![(2Z)-4-(4-FLUOROPHENYL)-3-PROPYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394289.png)
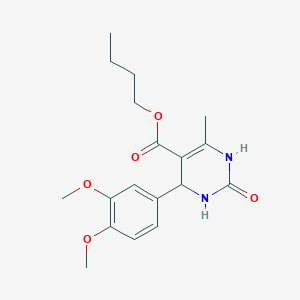
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394293.png)
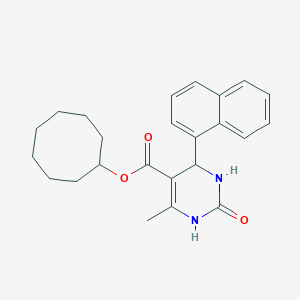
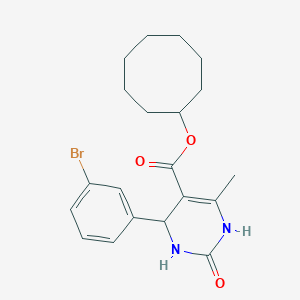
![ETHYL 4-(5-{[(3E)-1-(4-FLUORO-3-METHYLPHENYL)-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B394301.png)
![5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394302.png)
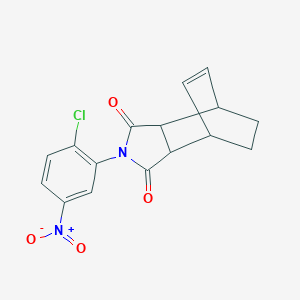
![2-{4-[(3-{[4-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-chloroanilino]carbonyl}benzoyl)amino]-3-chlorophenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B394304.png)

